Benzyldodecyldimethylammonium bromide

Descripción general

Descripción

Benzyldodecyldimethylammonium bromide is a cationic surfactant that may be used as an adsorbent for certain metals such as Cr (VI) .

Molecular Structure Analysis

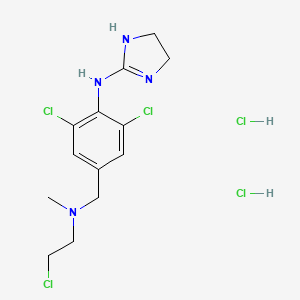

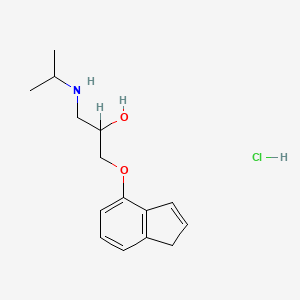

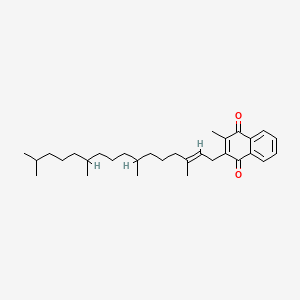

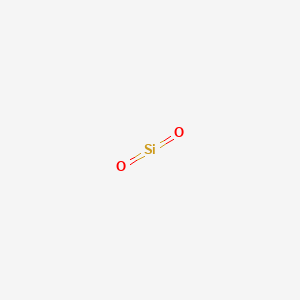

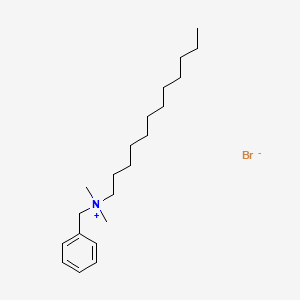

The molecular formula of Benzyldodecyldimethylammonium bromide is C21H38BrN. It has a molecular weight of 384.44 g/mol . The SMILES string representation is [Br-].CCCCCCCCCCCCN+©Cc1ccccc1 .Physical And Chemical Properties Analysis

Benzyldodecyldimethylammonium bromide is a white to off-white low-melting solid . It has a molecular weight of 384.44 g/mol . It is soluble in water .Aplicaciones Científicas De Investigación

Surfactant in Chemical Reactions

Benzyldodecyldimethylammonium bromide is a type of cationic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Adsorbent for Certain Metals

This compound has been used as an adsorbent for certain metals such as Chromium (VI) . Adsorbents are materials that have the ability to force other substances to adhere to their surfaces.

Germicidal Efficacy in Surface-Active Cations

It has been used in a study to assess the relation between chemical structure and germicidal efficacy in surface-active cations . This means it can be used in the development of disinfectants and antiseptics.

Pore Size Control in Hydrogel Synthesis

Benzyldodecyldimethylammonium bromide has been used in a study to investigate pore size control during the synthesis of macroporous thermosensitive poly (N-isopropylacrylamide) hydrogels . This application is particularly relevant in the field of materials science and engineering.

Prophylaxis Against Sexually Transmitted Infections (STIs)

The need for woman-controlled, cheap, safe, effective, easy-to-use, and easy-to-store topical applications for prophylaxis against STIs makes surfactant-containing formulations an interesting option . Benzyldodecyldimethylammonium bromide, being a surfactant, can be used in such formulations.

Interaction with Phospholipid Vesicles

The interaction of N-dodecyl-N,N-dimethyl-N-benzylammonium halides (DBeAX) with two types of phospholipid vesicles (MLV and SUV) was investigated using DSC and 1H NMR . This suggests potential applications in the field of biochemistry and cell biology.

Mecanismo De Acción

Target of Action

Benzyldodecyldimethylammonium bromide is a cationic surfactant . Its primary targets are the bacterial cells, specifically their cell membranes . The compound interacts with the lipid and protein layers of the bacterial cell membrane, altering its permeability .

Mode of Action

The hydrophobic and hydrophilic groups in the molecular structure of Benzyldodecyldimethylammonium bromide allow it to infiltrate the lipid and protein layers of the bacterial cell membrane . This infiltration changes the permeability of the cell membrane, leading to the leakage of intracellular materials and ultimately resulting in bacterial cell death .

Biochemical Pathways

It is known that the compound disrupts the integrity of the bacterial cell membrane, leading to the leakage of intracellular materials . This disruption can affect various biochemical pathways within the bacterial cell, leading to cell death.

Pharmacokinetics

As a cationic surfactant, it is expected to have good water solubility , which could influence its bioavailability.

Result of Action

The primary result of the action of Benzyldodecyldimethylammonium bromide is the death of bacterial cells . By disrupting the cell membrane’s integrity, the compound causes the leakage of intracellular materials, leading to cell death .

Action Environment

The efficacy and stability of Benzyldodecyldimethylammonium bromide can be influenced by various environmental factors. For instance, the compound’s effectiveness as a disinfectant can be affected by the presence of organic matter, the pH of the environment, and the temperature

Safety and Hazards

Propiedades

IUPAC Name |

benzyl-dodecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSLHYAUZSPBIU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-35-5 (Parent) | |

| Record name | Benzododecinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048698 | |

| Record name | Benzyldodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyldodecyldimethylammonium bromide | |

CAS RN |

7281-04-1 | |

| Record name | Benzyldimethyldodecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7281-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzododecinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZODODECINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRY12B2TQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Benzyldodecyldimethylammonium Bromide primarily used for in the context of these research papers?

A1: Benzyldodecyldimethylammonium Bromide is frequently employed as a cationic surfactant in spectrophotometric methods to determine trace amounts of metals like gallium [, , , ], indium [], and molybdenum [, , ] in various samples, including soils, fertilizers, and food products.

Q2: How does Benzyldodecyldimethylammonium Bromide enhance the sensitivity of spectrophotometric methods?

A2: Benzyldodecyldimethylammonium Bromide forms ternary complexes with metal ions and reagents like Chrome Azurol S [, , , ]. This complexation enhances the molar absorptivity of the analyte, leading to increased sensitivity in spectrophotometric detection.

Q3: Can you provide the molecular formula and weight of Benzyldodecyldimethylammonium Bromide?

A3: The molecular formula of Benzyldodecyldimethylammonium Bromide is C21H38BrN, and its molecular weight is 384.4 g/mol [].

Q4: What structural features of Benzyldodecyldimethylammonium Bromide contribute to its function?

A4: Benzyldodecyldimethylammonium Bromide possesses a bulky hydrophobic portion, including a benzyl group and a long alkyl chain, and a hydrophilic quaternary ammonium group. This structure makes it a potent surfactant, enabling interactions with both polar and non-polar molecules [].

Q5: Has the structure of Benzyldodecyldimethylammonium Bromide been studied using X-ray crystallography?

A5: Yes, the crystal structure of the monohydrate form of Benzyldodecyldimethylammonium Bromide has been determined using X-ray diffraction, revealing details about its bond lengths, angles, and interactions with water molecules [].

Q6: Are there any studies exploring the impact of structural modifications on the activity of Benzyldodecyldimethylammonium Bromide?

A6: Yes, research has investigated the effects of modifying the bulky ammonium groups of Benzyldodecyldimethylammonium Bromide on the activity and stability of α-chymotrypsin. These studies have shown that changes in the size, flexibility, and hydrophobicity of the ammonium head group can significantly alter the enzyme's catalytic properties [].

Q7: How effective is Benzyldodecyldimethylammonium Bromide in removing pollutants from wastewater?

A7: Studies indicate that magnetite nanomaterial modified with Benzyldodecyldimethylammonium Bromide effectively removes the cationic surfactant from wastewater. The adsorption process demonstrated high efficiency, reaching up to 91.4% removal, showcasing its potential for wastewater treatment applications [].

Q8: Has Benzyldodecyldimethylammonium Bromide been investigated for its potential in renewable energy applications?

A8: Research shows that Benzyldodecyldimethylammonium Bromide can enhance the stability and efficiency of perovskite solar cells. It acts as a multi-functional passivator, improving resistance to humidity-induced degradation and passivating defects within the perovskite structure, leading to improved solar cell performance [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.